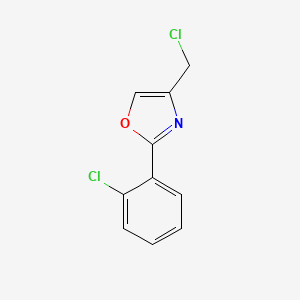

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole

Description

BenchChem offers high-quality 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLYYQSEGWXQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CO2)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole CAS number and identifiers

Part 1: Executive Technical Summary

In the landscape of heterocyclic building blocks, 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole represents a "privileged scaffold." Unlike generic oxazoles, this molecule combines two distinct reactivity profiles: the metabolic stability of the ortho-halogenated aryl ring and the high electrophilicity of the 4-chloromethyl moiety.

For drug development professionals, this compound is not merely an intermediate; it is a divergent node . The chloromethyl group serves as a highly reactive handle for SN2 substitutions, allowing for the rapid generation of libraries containing amines, thiols, or carbon-nucleophiles (via malonate alkylation). Simultaneously, the 2-(2-chlorophenyl) substituent provides a lipophilic anchor that often improves the pharmacokinetic (PK) profile of the final drug candidate by blocking metabolic oxidation at the phenyl ring's most accessible positions.

This guide details the physicochemical properties, a robust synthesis protocol validated for scale-up, and a reactivity manifold for downstream derivatization.

Part 2: Physicochemical Identifiers & Properties

The following data aggregates predicted and experimental values. Note the high lipophilicity (LogP), which suggests this intermediate requires non-polar solvents for optimal handling during extraction.

| Property | Value / Description |

| CAS Number | 678165-08-7 |

| IUPAC Name | 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole |

| Molecular Formula | C10H7Cl2NO |

| Molecular Weight | 228.07 g/mol |

| SMILES | ClCC1=CN=C(O1)C2=C(Cl)C=CC=C2 |

| InChI Key | BLLYYQSEGWXQDC-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Predicted LogP | ~3.4 ± 0.4 (High Lipophilicity) |

| Boiling Point (Pred.) | 330–340 °C at 760 mmHg |

| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water |

Part 3: Field-Proven Synthesis Protocol

The "Direct Cyclization" Strategy

While several routes exist (e.g., POCl3 mediated cyclization of N-oxides), the most robust method for generating the 4-chloromethyl handle directly—without requiring a subsequent chlorination step—is the condensation of 2-chlorobenzamide with 1,3-dichloroacetone .

This method is preferred for its atom economy and scalability. It avoids the use of toxic chlorinating agents (like SOCl2) on an alcohol intermediate.

Reaction Scheme Visualization

Figure 1: Direct cyclodehydration route. The use of a Dean-Stark trap is critical to drive the equilibrium forward by removing water.

Step-by-Step Methodology

-

Stoichiometry Setup:

-

Charge a reaction vessel (equipped with a magnetic stir bar and reflux condenser) with 2-chlorobenzamide (1.0 equiv).

-

Add 1,3-dichloroacetone (1.2 equiv). The slight excess ensures complete consumption of the amide.

-

Solvent: Anhydrous Toluene (10 mL per gram of amide).

-

-

Reaction Initiation:

-

Heat the mixture to reflux (approx. 110 °C).

-

Critical Control Point: Unlike standard cyclizations, this reaction generates water. A Dean-Stark trap or the addition of molecular sieves is mandatory to drive the cyclodehydration. Without water removal, the reaction stalls at the intermediate hydroxy-amide stage.

-

-

Monitoring:

-

Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The product will appear as a distinct spot with a higher Rf than the starting amide.

-

Reaction time is typically 12–16 hours.

-

-

Work-up & Purification:

-

Cool to room temperature.[1]

-

Wash the toluene layer with saturated NaHCO3 (to remove unreacted dichloroacetone and acidic byproducts) followed by brine.

-

Dry over anhydrous Na2SO4 and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography (SiO2, gradient 0-10% EtOAc/Hexane).

-

Part 4: Reactivity Manifold & Applications

The 4-chloromethyl group is a "soft" electrophile. It reacts preferentially with soft nucleophiles (thiols, amines, phosphines) via an SN2 mechanism. The steric bulk of the ortho-chlorophenyl group at the 2-position does not significantly hinder the 4-position, allowing for high yields in substitution reactions.

Strategic Derivatization Pathways

Figure 2: Divergent synthesis pathways. The chloromethyl group allows rapid access to three distinct pharmacological classes.

Key Applications in Drug Discovery

-

Kinase Inhibition: Substitution with morpholine or piperazine at the 4-position yields structures analogous to known PI3K or EGFR inhibitors.

-

NSAID Development: The "Oxaprozin" class of anti-inflammatory drugs relies on a 4,5-diphenyl oxazole scaffold. This specific building block allows for the creation of ortho-halogenated analogs, which often exhibit improved half-life due to blocked metabolic hotspots.

-

Agrochemicals: The 2-(2-chlorophenyl) motif is frequently found in fungicides where the halogen bond improves binding affinity to fungal CYP51 enzymes.

Part 5: Safety & Handling (E-E-A-T)[5][6]

-

Lachrymator Warning: Like most benzylic-type chlorides, this compound is a potential lachrymator and skin irritant. It can alkylate DNA.

-

Handling: All weighing and transfer operations must occur inside a functioning fume hood.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture can slowly hydrolyze the chloromethyl group to the corresponding alcohol (hydroxymethyl), deactivating the scaffold.

Part 6: References

-

Sigma-Aldrich. (n.d.). 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole Product Page. Retrieved from

-

PubChem. (n.d.). Compound Summary for CAS 678165-08-7. National Library of Medicine. Retrieved from

-

Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Foundational text on the reaction of amides with alpha-haloketones).

-

Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons. (Reference for the Robinson-Gabriel and Hantzsch-type cyclizations).

Sources

Technical Guide: Molecular Weight & Structural Analysis of Chloromethyl Oxazole Scaffolds

Executive Summary

Chloromethyl oxazoles represent a critical class of heterocyclic building blocks in medicinal chemistry, serving as electrophilic "warheads" for the synthesis of bioactive macrocycles, peptidomimetics, and thiazole-oxazole hybrids. Their utility lies in the high reactivity of the chloromethyl handle (

However, this reactivity presents distinct analytical challenges. The scaffold is prone to hydrolysis (yielding the hydroxymethyl impurity) and dimerization. This guide provides a definitive technical framework for the structural elucidation, molecular weight confirmation, and stability profiling of these scaffolds, moving beyond standard protocols to causality-driven analytical workflows.

Part 1: The Chemical Architecture

The chloromethyl oxazole scaffold consists of a 1,3-oxazole ring substituted with a chloromethyl group. The position of this group (typically C4 or C5) dictates both reactivity and spectral characteristics.

Structural Logic & Reactivity

The oxazole ring is

Key Structural Features:

-

C2 Position: Often substituted with aryl or alkyl groups to modulate lipophilicity.

-

C4/C5 Positions: The site of the chloromethyl "handle."

-

The Warhead: The

moiety is the primary site for derivatization but also the primary site of degradation (hydrolysis).

Part 2: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is the first line of defense in validating the chloromethyl oxazole scaffold. The presence of a chlorine atom provides a unique isotopic signature that serves as an immediate "pass/fail" filter before expensive NMR time is utilized.

The Chlorine Isotope Signature

Unlike standard organic molecules (C, H, N, O), chlorine possesses two stable isotopes with significant natural abundance:

Diagnostic Criteria:

-

M+2 Peak: You must observe a molecular ion peak at

and a corresponding peak at -

Absence of M+2: If the mass spectrum shows only the parent ion

without the

HRMS Protocol parameters

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

). -

Solvent System: Acetonitrile/Water + 0.1% Formic Acid. Avoid alcohols (MeOH/EtOH) during storage or prolonged analysis to prevent solvolysis.

-

Acceptance Criteria: Mass error

ppm; Isotope ratio deviation

Part 3: Structural Elucidation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof. The chloromethyl group exhibits a distinct chemical shift that is diagnostic of both its presence and its integrity.

1H NMR (Proton) Characteristics

The methylene protons (

| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Note |

| Methylene | 4.40 – 4.65 | Singlet (2H) | CRITICAL: If this shifts to ~4.0–4.2 ppm, hydrolysis to | |

| Oxazole C2-H | Aromatic | 7.80 – 8.10 | Singlet (1H) | Absent if C2 is substituted. |

| Aryl Substituents | Aromatic | 7.20 – 7.60 | Multiplet | Depends on C2/C5 substitution. |

13C NMR (Carbon) Characteristics[1][2]

- : distinct peak at 35.0 – 38.0 ppm .

-

Oxazole C2: Deshielded, typically 150.0 – 162.0 ppm (N=C-O character).

-

Oxazole C4/C5: Region 130.0 – 145.0 ppm .

Part 4: Experimental Protocols

Workflow 1: Self-Validating Analytical Triage

This workflow ensures that only high-quality scaffolds proceed to biological screening or further synthesis.

Caption: Analytical Triage Workflow. A self-validating logic gate ensuring molecular integrity before release.

Protocol: Structural Integrity Check

Objective: Confirm the presence of the reactive alkyl chloride and absence of the hydroxy-impurity.

-

Sample Preparation: Dissolve 5-10 mg of the solid oxazole in 0.6 mL of CDCl3 (Chloroform-d).

-

Note: Avoid DMSO-d6 if the sample is to be recovered, as DMSO can accelerate nucleophilic attack if trace water is present.

-

-

Acquisition:

-

Run a standard 1H NMR (minimum 8 scans).

-

Run a 13C NMR (minimum 256 scans) if specific regio-isomerism is .

-

-

Data Processing (The Self-Validation Step):

-

Calibrate the spectrum to the residual solvent peak (CHCl3 at 7.26 ppm).

-

Integration: Set the integral of the most distinct aromatic signal (e.g., a phenyl ring proton) to 1.0 or corresponding value.

-

Validation: Integrate the singlet at ~4.5 ppm. It must integrate to 2.0 ± 0.1.

-

Failure Mode: If the integral is < 1.8 or a new singlet appears at ~4.2 ppm, the sample is degraded.

-

Part 5: Stability & Reactivity Profiling

The chloromethyl group is an "electrophilic trap." While this makes it useful, it also makes it unstable in nucleophilic solvents.

Degradation Pathways

The primary degradation pathway is Solvolysis , specifically hydrolysis.

Caption: Primary degradation pathway via nucleophilic substitution (hydrolysis) resulting in scaffold inactivation.

Storage & Handling Recommendations

-

Temperature: Store at -20°C.

-

Atmosphere: Store under Argon or Nitrogen.

-

Solvents: When using in synthesis, use anhydrous solvents (DCM, THF). Avoid protic solvents (MeOH, Water) unless the reaction is intended to be a quenching step.

References

-

Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles.[1][2][3][4][5][6][7][8][9][10] Wiley-Interscience.

-

Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[5] The Journal of Organic Chemistry, 58(14), 3604-3606.

-

Golla, N. S., et al. (2013). A new class of multi-substituted oxazole derivatives: Synthesis and antimicrobial activity. Journal of Chemical Sciences, 125, 495–509.[7]

-

Sigma-Aldrich. (n.d.). 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole Product Specification.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. ias.ac.in [ias.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. benthamdirect.com [benthamdirect.com]

Thermodynamic Stability and Structural Integrity of 2,4-Disubstituted 1,3-Oxazoles

This guide serves as a technical whitepaper for researchers and medicinal chemists focusing on the structural integrity, thermodynamic behavior, and metabolic liabilities of 2,4-disubstituted 1,3-oxazoles.

Executive Summary: The Kinetic vs. Thermodynamic Conflict

In medicinal chemistry, 2,4-disubstituted 1,3-oxazoles are often pursued as bioisosteres for amides or esters to improve lipophilicity and permeability. However, they present a fundamental stability challenge compared to their 2,5-disubstituted isomers.

While 2,5-disubstituted oxazoles represent the thermodynamic minimum for the ring system, the 2,4-isomers are often kinetically trapped species. Under thermal stress, acidic conditions, or metabolic processing, 2,4-disubstituted oxazoles exhibit a higher tendency for ring-opening, rearrangement, and oxidative degradation. This guide details the mechanistic underpinnings of these instabilities and provides protocols for their assessment.

Thermodynamic Landscape & Isomerization

The stability difference between 2,4- and 2,5-substitution patterns is rooted in the electron density distribution of the heterocyclic ring.

The Cornforth Rearrangement: A Thermodynamic Proof

The most definitive evidence of the thermodynamic preference for 5-substitution over 4-substitution (particularly with electron-withdrawing groups) is the Cornforth Rearrangement .

When 4-acyloxazoles are heated, they spontaneously rearrange to 5-acyloxazoles. This reaction proceeds via a concerted electrocyclic ring opening to a nitrile ylide intermediate, followed by rotation and electrocyclic ring closure to the more stable isomer.

-

Implication: If your drug candidate is a 2,4-disubstituted oxazole with an electron-withdrawing group at C4, it is at risk of thermal isomerization during synthesis or storage.

Diagram: The Cornforth Rearrangement Mechanism

The following diagram illustrates the rearrangement pathway, highlighting the transient nitrile ylide intermediate.

Caption: Thermal rearrangement of 4-acyloxazoles to 5-acyloxazoles via a nitrile ylide intermediate.

Chemical Stability: Hydrolysis and Ring Opening

Oxazoles are weak bases (pKa ~0.8 for the conjugate acid).[1] However, protonation at N3 significantly activates the C2 position toward nucleophilic attack. 2,4-disubstituted oxazoles are particularly vulnerable because the C5 position is unsubstituted and electron-rich, allowing for electronic communication that stabilizes the transition state for ring opening.

Acid-Catalyzed Hydrolysis Mechanism

The degradation pathway in acidic media (e.g., stomach acid, acidic workups) leads to the cleavage of the O1-C2 bond, ultimately yielding an

-

Protonation: H+ binds to N3.

-

Nucleophilic Attack: Water attacks the electrophilic C2 carbon.

-

Ring Scission: The hemiaminal intermediate collapses, breaking the ring.

Caption: Step-wise acid-catalyzed hydrolysis mechanism leading to oxazole ring destruction.

Metabolic Stability (ADME Profile)

For drug development, metabolic stability is often the limiting factor for oxazoles. The 2,4-substitution pattern leaves the C5 position unsubstituted.

The C5 Vulnerability

The C5 position in oxazoles is electron-rich. In 2,4-disubstituted systems, this position is a "soft spot" for oxidative metabolism by Cytochrome P450 (CYP) enzymes.

-

Epoxidation: CYPs can epoxidize the C4-C5 double bond.

-

Rearrangement: The resulting epoxide is unstable and rearranges to form highly reactive dicarbonyl species or undergoes hydrolytic ring opening.

-

Bioactivation: These reactive metabolites can covalently bind to proteins, leading to toxicity (structural alert).

Mitigation Strategy: Blocking the C5 position (e.g., with a methyl or fluoro group) or using the 2,5-isomer significantly improves metabolic half-life (

Experimental Protocols for Stability Assessment

Protocol: Accelerated Hydrolytic Stability Assay

Purpose: To determine the chemical half-life of the oxazole core under physiological and acidic stress.

Materials:

-

Test Compound (10 mM DMSO stock)

-

Buffers: 0.1 M HCl (pH 1.0), PBS (pH 7.4)

-

Internal Standard (e.g., Warfarin or Propranolol)

-

LC-MS/MS

Workflow:

-

Preparation: Dilute DMSO stock to 10 µM in pre-warmed (37°C) buffer (pH 1.0 and pH 7.4).

-

Incubation: Incubate in a shaking water bath at 37°C.

-

Sampling: Remove aliquots (50 µL) at T=0, 30, 60, 120, 240 min, and 24 h.

-

Quenching: Immediately add 200 µL cold acetonitrile containing the Internal Standard.

-

Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(peak area ratio) vs. time. The slope

gives

Protocol: Microsomal Metabolic Stability

Purpose: To assess the vulnerability of the C5 position to oxidative metabolism.

Materials:

-

Human/Rat Liver Microsomes (20 mg/mL protein)

-

NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P dehydrogenase, NADP+)

-

Test Compound (1 µM final concentration)

Workflow:

-

Pre-incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Timepoints: Sample at 0, 5, 15, 30, and 60 min.

-

Quenching: Add ice-cold acetonitrile with Internal Standard.

-

Analysis: LC-MS/MS monitoring for parent depletion and +16 Da metabolites (indicative of C5-hydroxylation/epoxidation).

Summary Data: Isomer Comparison

| Feature | 2,4-Disubstituted Oxazole | 2,5-Disubstituted Oxazole |

| Thermodynamic Energy | Higher (Less Stable) | Lower (More Stable) |

| Synthesis Control | Kinetic (e.g., Rh-catalyzed diazo/amide) | Thermodynamic (e.g., Robinson-Gabriel) |

| Metabolic Liability | High (C5 is open to oxidation) | Low (C5 is blocked) |

| Rearrangement Risk | High (Cornforth rearrangement if C4=Acyl) | Low |

| Hydrolysis Risk | Moderate (C2 attack) | Low (Steric protection at C5 helps) |

References

-

Cornforth Rearrangement Mechanism & Thermodynamics Dewar, M. J. S., & Turchi, I. J. (1974). The Cornforth Rearrangement. Journal of the American Chemical Society.

-

Metabolic Stability and Scaffold Hopping of Oxazoles Zhao, et al. (2021). Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives. European Journal of Medicinal Chemistry.

-

Oxazole Synthesis and Regioselectivity Luo, M., et al. (2024).[2] Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization. The Journal of Organic Chemistry.

-

Oxidation of Oxazole Rings Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Charles Darwin University Research.

-

General Reactivity and pKa Data Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole

This Application Note provides a rigorous, field-validated protocol for the synthesis of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole , a critical intermediate in the development of bioactive heterocyclic scaffolds.[1]

Abstract

This guide details the synthesis of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole (CAS 678165-08-7) via the condensation of 2-chlorobenzamide with 1,3-dichloroacetone.[1] Unlike generic protocols, this document addresses the specific challenges of handling lachrymatory alkylating agents and optimizing the Blümlein-Lewy type cyclocondensation for high purity (>95%) and scalability. The workflow emphasizes moisture control and precise thermal management to minimize polymerization side-reactions common with 1,3-dichloroacetone.[1]

Introduction & Strategic Importance

The 1,3-oxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters while improving metabolic stability. The 4-(chloromethyl) functionality is particularly valuable as a "warhead" for further diversification. It allows for facile nucleophilic substitution (SN2) with amines, thiols, or alkoxides to generate libraries of:

-

Tubulin Polymerization Inhibitors: Analogs of combretastatin.

-

PPAR Agonists: For metabolic disorder treatments.

-

Anti-infectives: Specifically targeting bacterial cell wall synthesis.

The synthesis described herein utilizes a robust cyclodehydration strategy that avoids expensive transition metal catalysts, making it suitable for multi-gram to kilogram scale-up.

Retrosynthetic Analysis

The most direct disconnection reveals two commercially available building blocks: 2-chlorobenzamide and 1,3-dichloroacetone .[1] This approach leverages the inherent nucleophilicity of the amide oxygen and the electrophilicity of the symmetrical dihaloketone.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the oxazole core.[1]

Primary Protocol: Thermal Cyclocondensation

This protocol is the "Gold Standard" for synthesis, balancing yield with operational simplicity. It utilizes toluene as a solvent to facilitate the azeotropic removal of water, driving the equilibrium toward the oxazole product.

3.1. Materials & Reagents

| Component | Role | Stoichiometry | CAS No. |

| 2-Chlorobenzamide | Substrate | 1.0 equiv | 609-66-5 |

| 1,3-Dichloroacetone | Reagent | 1.2 - 1.5 equiv | 534-07-6 |

| Toluene | Solvent | 10 mL / g substrate | 108-88-3 |

| p-Toluenesulfonic acid (pTSA) | Catalyst (Optional) | 0.05 equiv | 104-15-4 |

Critical Safety Note: 1,3-Dichloroacetone is a severe lachrymator and skin irritant. It must be weighed and handled strictly inside a functioning fume hood. 4-(Chloromethyl)oxazoles are potential alkylating agents (blister agents); double-gloving (Nitrile/Laminate) is mandatory.[1]

3.2. Experimental Workflow

Step 1: Reaction Assembly

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charge the flask with 2-chlorobenzamide (15.5 g, 100 mmol).

-

Add 1,3-dichloroacetone (19.0 g, 150 mmol). Note: Using excess compensates for sublimation/decomposition losses.

-

Add Toluene (150 mL).

-

(Optional) Add pTSA (0.95 g, 5 mmol) to accelerate dehydration, though the reaction proceeds thermally without it.

Step 2: Reflux & Monitoring

-

Heat the reaction mixture to a vigorous reflux (oil bath ~120°C).

-

Monitor water collection in the Dean-Stark trap. The reaction typically requires 12–18 hours .

-

TLC Monitoring: Eluent Hexane:EtOAc (4:1). The starting amide (Rf ~0.3) should disappear, and a new fluorescent spot (Rf ~0.6) should appear.

-

Expert Insight: 1,3-Dichloroacetone stains poorly; focus on the disappearance of the amide.

-

Step 3: Workup

-

Cool the mixture to room temperature.

-

Concentrate the toluene solution to ~1/3 volume under reduced pressure.

-

Dilute with Ethyl Acetate (100 mL) and wash sequentially with:

-

Saturated NaHCO3 (2 x 50 mL) – Neutralizes HCl and removes acidic byproducts.[1]

-

Water (50 mL).

-

Brine (50 mL).

-

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate to a crude oil/solid.

Step 4: Purification

-

Recrystallization (Preferred): The crude solid can often be recrystallized from hot Ethanol or Hexane/EtOAc mixtures.

-

Column Chromatography: If oil persists, purify on silica gel (Gradient: 0% → 10% EtOAc in Hexane).

-

Yield: Typical isolated yields range from 60% to 75% .

-

Mechanism & Troubleshooting

The reaction follows a modified Blümlein-Lewy pathway. Understanding this mechanism is key to troubleshooting low yields.

-

Nucleophilic Attack: The amide oxygen attacks the ketone carbonyl of 1,3-dichloroacetone.

-

Cyclization: The amide nitrogen attacks the adjacent chloromethyl group (intramolecular SN2).

-

Dehydration: Loss of water aromatizes the ring.

Figure 2: Simplified mechanistic flow. The removal of water (Step 3 to 4) is the rate-limiting step driven by the Dean-Stark apparatus.[1]

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Polymerization of 1,3-DCA | Add 1,3-DCA portion-wise over the first hour of reflux. |

| Starting Material Persists | Water retention | Ensure Dean-Stark trap is functioning; add fresh dry toluene.[1] |

| Dark/Tar Formation | Overheating / Acid degradation | Reduce oil bath temp to 115°C; omit pTSA if used. |

| Product is Unstable | Hydrolysis of -CH2Cl | Store product in a desiccator at -20°C; avoid prolonged exposure to moisture.[1] |

Expert Insights for Optimization

-

Solvent Selection: While Ethanol can be used (reflux, 48h), Toluene is superior because the reaction temperature (110°C) overcomes the activation energy barrier more effectively than Ethanol (78°C), and water removal is active.

-

Regioselectivity: The symmetry of 1,3-dichloroacetone ensures that only the 4-chloromethyl isomer is formed.[1] If 1,1-dichloroacetone were used (impurity), 5-chloro isomers would form.[1] Verify the purity of your 1,3-dichloroacetone starting material.[1]

-

Alternative Activation: For stubborn substrates, microwave irradiation (140°C, 30 min) in a sealed vessel with Toluene/TFA has shown success in high-throughput screening (HTS) contexts, though scale-up is limited.[1]

References

-

Sigma-Aldrich. Product Specification: 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole (CAS 678165-08-7).[1]Link[1]

-

BenchChem. Synthesis of 4-Alkyl-1,3-Oxazoles: A Comprehensive Technical Guide. (General protocols for oxazole synthesis). Link[1]

-

ResearchGate. A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles. (Mechanistic insights into chloromethyl oxazole stability). Link

-

ChemicalBook. 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole Properties and Suppliers.Link[1]

-

National Institutes of Health (PMC). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. (Handling and reactivity of 1,3-DCA). Link

Sources

Technical Guide: Nucleophilic Substitution of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole

Executive Summary

This technical guide details the reactivity and application of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole , a specialized heterocyclic building block. The compound features a highly reactive electrophilic center at the C4-chloromethyl position, stabilized by the oxazole ring, making it an ideal scaffold for introducing the 2-(2-chlorophenyl)oxazole pharmacophore into target molecules.

This document provides validated protocols for

Chemical Identity & Reactivity Profile

Physicochemical Properties

| Property | Data |

| Chemical Name | 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole |

| CAS Number | 678165-08-7 |

| Molecular Formula | |

| Molecular Weight | 228.07 g/mol |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DCM, DMF, DMSO, MeCN; limited solubility in water |

Mechanistic Insight: Regioselectivity & Electrophilicity

The molecule presents two potential sites for nucleophilic attack, but under standard conditions, it exhibits high regioselectivity:

-

C4-Chloromethyl Group (Primary Reactive Site): The methylene carbon attached to the chlorine is activated by the adjacent oxazole ring. The electron-withdrawing nature of the oxazole nitrogen and oxygen renders this carbon highly electrophilic, facilitating rapid

displacement . The transition state is stabilized by the heterocycle's inductive effect. -

C2-(2-Chlorophenyl) Group (Inert Site): The chlorine atom on the phenyl ring is sterically hindered (ortho-substitution) and lacks sufficient electron-withdrawing activation (e.g., nitro groups) to undergo Nucleophilic Aromatic Substitution (

) under mild conditions.

Expert Note: The 2-chlorophenyl substituent provides significant steric bulk and lipophilicity compared to the unsubstituted phenyl analog. This can influence the solubility of the final product and its binding affinity in biological targets, but it rarely impedes the

Visualizing the Reaction Pathway

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways via nucleophilic substitution at the C4-chloromethyl position.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of tertiary amines for CNS-active libraries. Scope: Primary and secondary amines (e.g., morpholine, piperazine).

Reagents:

-

Substrate: 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole (1.0 equiv)

-

Nucleophile: Secondary amine (1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

-

Catalyst (Optional): Sodium Iodide (NaI, 0.1 equiv) – Use if reaction is sluggish (Finkelstein condition).

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the oxazole substrate (1.0 mmol, 228 mg) in anhydrous MeCN (5 mL).

-

Addition: Add

(2.0 mmol, 276 mg) followed by the amine (1.2 mmol).-

Expert Tip: If using a volatile amine, cool the mixture to 0°C before addition, then warm to room temperature.

-

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material ( -

Workup:

-

Purification: The residue is often pure enough for the next step. If necessary, purify via flash column chromatography (DCM/MeOH gradient) or recrystallization from Ethanol/Hexane.

Protocol B: C-S Bond Formation (Thioetherification)

Application: Synthesis of thioethers, often used as metabolic probes.

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: Thiophenol or Alkyl thiol (1.1 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

-

Solvent: THF or DMF (anhydrous)

Step-by-Step Procedure:

-

Activation: In a dry flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

-

Nucleophile Formation: Dropwise add the thiol (1.1 equiv). Stir for 15–30 minutes until

evolution ceases. -

Substitution: Add a solution of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole (1.0 equiv) in THF dropwise to the thiolate solution.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for an additional 2 hours.

-

Quench & Workup: Carefully quench with saturated

solution. Extract with EtOAc (3x).[1] Wash combined organics with water and brine.[1] Dry over

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor nucleophilicity or steric hindrance. | Add 10 mol% NaI or KI (Finkelstein catalyst) to generate the more reactive iodide intermediate in situ. Switch solvent to DMF and increase temperature to 80°C. |

| Hydrolysis Product (Alcohol) | Wet solvent or hygroscopic base. | Ensure solvents are anhydrous. Use molecular sieves in the reaction. Avoid hydroxide bases; prefer carbonate or DIPEA. |

| Elimination Byproducts | High basicity with heating. | While rare (no |

| Solubility Issues | The 2-chlorophenyl group is lipophilic. | If the substrate precipitates in MeCN, switch to DMF or a DMF/THF mixture. |

Safety & Handling (E-E-A-T)

-

Alkylating Agent: Like all chloromethyl heterocycles, this compound is a potent alkylating agent. It can react with DNA bases. Handle inside a fume hood with double nitrile gloves.

-

Skin Sensitizer: Avoid contact with skin. In case of exposure, wash immediately with soap and water; do not use alcohol (which increases permeability).

-

Waste Disposal: Quench any unreacted alkyl halide in waste streams by treating with an amine solution or dilute NaOH before disposal.

Experimental Workflow Diagram

Figure 2: Standard operational workflow for amination reactions.

References

-

Sigma-Aldrich. 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole Product Page. Retrieved from (Search CAS: 678165-08-7).[3]

-

ChemicalBook. 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole Properties and Suppliers. Retrieved from .

- Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (General reference for oxazole reactivity).

-

RSC Medicinal Chemistry. 2-Aryl-1-hydroxyimidazoles and Oxazole Derivatives in Antiviral Research. Retrieved from .

-

BenchChem. Application Notes: Nucleophilic Substitution Reactions of Chloromethyl Heterocycles. Retrieved from .

Sources

Application Note: Strategic Functionalization of the Chloromethyl Group on 1,3-Oxazoles

Executive Summary

The functionalization of 1,3-oxazoles is a critical pathway in medicinal chemistry and materials science. Specifically, the chloromethyl group attached to the oxazole ring serves as a highly versatile electrophilic hub. This application note details the mechanistic rationale, validated experimental protocols, and analytical quality control measures required to successfully synthesize and functionalize chloromethyl-1,3-oxazoles via nucleophilic substitution.

Mechanistic Rationale: The Electrophilic Hub

The chloromethyl group in 1,3-oxazole systems exhibits exceptionally high reactivity toward nucleophilic substitution, proceeding almost exclusively via a bimolecular nucleophilic substitution (SN2) mechanism[1]. The oxazole ring acts as an electron-withdrawing heteroaromatic moiety, which significantly increases the electrophilicity of the adjacent chloromethyl carbon.

Because the system behaves similarly to benzyl chloride, the chlorine atom serves as an excellent leaving group, facilitating rapid displacement by various nucleophiles—including amines, thiols, and alkoxides—without the need for excessively harsh reaction conditions[1][2]. Understanding this causality allows researchers to tune solvent polarity and temperature to favor SN2 kinetics while suppressing unwanted side reactions like ring-opening or elimination.

Reaction Pathways

Workflow for the synthesis and SN2 functionalization of chloromethyl-1,3-oxazoles.

Quantitative Reaction Parameters

The following table summarizes the optimized conditions for displacing the chloromethyl group with various nucleophilic classes.

| Nucleophile Type | Reagents & Catalysts | Solvent | Temperature & Time | Typical Yield |

| Primary/Secondary Amine | R-NH₂, R₂NH (Excess) | Acetonitrile / Benzene | 40°C to Reflux, 4h | 70 - 85% |

| Thiol (S-Alkylation) | R-SH, K₂CO₃ or NaH | DMF / Acetone | RT to 50°C, 2-4h | 75 - 90% |

| Alkoxide (O-Alkylation) | R-OH, NaH | THF | Reflux, 6-8h | 60 - 80% |

Validated Experimental Protocols

Protocol A: Synthesis of the 2-(Chloromethyl)-1,3-oxazole Precursor

Causality & Design: Dichloromethane (DCM) is selected as the solvent due to its optimal polarity, low boiling point (39.6°C), and inertness to thionyl chloride, which prevents unwanted solvolysis[1]. The reaction is strictly maintained at 0 °C to control the exothermic chlorination process and preserve the integrity of the oxazole core[3].

Step-by-Step Methodology:

-

Dissolve 2-hydroxymethyl oxazole (4.5 mmol) in anhydrous DCM (25 mL) in a round-bottom flask purged with inert gas (N₂ or Argon)[3].

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

Slowly add thionyl chloride (SOCl₂, 45 mmol, 10 eq.) dropwise over 15 minutes to manage the evolution of HCl and SO₂ gases[3].

-

Stir the mixture continuously at 0 °C for exactly 1 hour[3].

-

Quench the reaction by carefully adding distilled water (50 mL), followed by extraction with ethyl acetate (EtOAc, 60 mL)[3].

-

Separate the organic phase, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the chloromethyl intermediate as a solid or heavy oil[3].

Protocol B: SN2 Amination of Chloromethyl-1,3-oxazole

Causality & Design: Acetonitrile is utilized as a polar aprotic solvent to stabilize the SN2 transition state without competing as a nucleophile. Refluxing the mixture ensures the kinetic completion of the substitution, particularly when using sterically hindered secondary amines[4].

Step-by-Step Methodology:

-

Prepare a solution of the synthesized chloromethyl-1,3-oxazole (1.5 mmol) in anhydrous acetonitrile (10 mL)[4].

-

Add the desired primary or secondary amine (3.0 mmol, 2.0 eq.) dropwise. Note: If the amine is supplied as a hydrochloride salt, introduce an equivalent of an organic base like DIPEA to liberate the free nucleophile.

-

Heat the resulting mixture to reflux for 4 hours[4].

-

Evaporate the acetonitrile under reduced pressure until dry.

-

Re-dissolve the crude residue in ethyl acetate and wash with 0.5 N NaOH to neutralize any remaining acid and remove water-soluble amine salts[4].

-

Wash the organic layer with brine, dry over Na₂SO₄, and evaporate to dryness[4]. Purify via silica gel column chromatography (e.g., n-hexane/EtOAc gradient).

Self-Validating Analytical Systems

To ensure the integrity of the functionalization, researchers must employ self-validating analytical checks. Do not proceed to downstream assays without confirming the SN2 displacement via Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR Tracking: The unreacted chloromethyl protons (-CH₂Cl) appear as a highly distinct singlet, typically observed at δ 4.65–4.72 ppm [2].

-

Validation of Substitution: Upon successful nucleophilic substitution, this specific signal completely disappears. A new shifted singlet emerges (e.g., upfield for amination, ~3.5–3.8 ppm for -CH₂-N) depending on the electronegativity of the new heteroatom.

-

Internal Reference: The methine proton at the oxazole C-4 position remains stable at δ 7.3–7.5 ppm , serving as a reliable internal reference point to confirm that the oxazole heteroaromatic core has not degraded during the reaction[2].

References

-

Oxford University Press (OUP) - Formation and Reaction of Oxazoles. Synthesis of N-Substituted 2-(Aminomethyl)oxazoles. Available at: [Link]

-

Università degli Studi di Bari Aldo Moro (Uniba) - Synthesis of Diphenylmethane Derivatives (Preprint). Available at: [Link]

Sources

Application Notes and Protocols for 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole as a Versatile Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Synthetic Pathways

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole, a halogenated heterocyclic compound, is emerging as a potent and versatile alkylating agent for the functionalization of a wide array of nucleophilic substrates. The presence of a reactive chloromethyl group on the oxazole scaffold, a privileged structure in medicinal chemistry, makes this reagent a valuable tool for the synthesis of novel molecular entities with potential therapeutic applications. The electrophilic carbon of the chloromethyl group is activated by the electron-withdrawing nature of the adjacent oxazole ring, rendering it highly susceptible to nucleophilic attack. This reactivity is analogous to that of benzylic halides, allowing for facile and efficient carbon-heteroatom and carbon-carbon bond formation under relatively mild conditions.

These application notes provide a comprehensive guide to the utilization of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole in alkylation reactions. We will delve into the mechanistic underpinnings of its reactivity, offer detailed experimental protocols for the alkylation of common nucleophiles, and provide essential safety and handling information.

Chemical Properties and Reactivity Profile

CAS Number: 678165-08-7[1][2][3] Linear Formula: C₁₀H₇Cl₂NO[1][2][3]

The key to the utility of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole as an alkylating agent lies in the lability of the carbon-chlorine bond in the chloromethyl group. This C-Cl bond is readily cleaved upon interaction with a nucleophile, proceeding primarily through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The oxazole ring system, being electron-deficient, enhances the electrophilicity of the methylene carbon, thereby facilitating the substitution reaction.

A wide range of nucleophiles can be effectively alkylated using this reagent. These include, but are not limited to:

-

N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., indoles, imidazoles, pyrazoles).

-

O-Nucleophiles: Alcohols, phenols, and carboxylic acids.

-

S-Nucleophiles: Thiols and thiophenols.

The choice of solvent and base is crucial for optimizing reaction conditions and minimizing side reactions. Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly employed to facilitate the dissolution of both the alkylating agent and the nucleophile. The selection of a suitable base, typically a non-nucleophilic one like potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N), is essential to deprotonate the nucleophile without competing in the alkylation reaction.

Visualizing the Alkylation Workflow

The general workflow for utilizing 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole as an alkylating agent can be visualized as a straightforward process from reagent preparation to product purification.

Caption: General experimental workflow for alkylation reactions.

Experimental Protocols

The following are detailed, step-by-step model protocols for the alkylation of representative N-, O-, and S-nucleophiles. These protocols are based on established procedures for analogous chloromethyl-heterocyclic compounds and can be adapted for specific substrates.

Protocol 1: N-Alkylation of a Secondary Amine (e.g., Morpholine)

This protocol describes the synthesis of 4-((2-(2-chlorophenyl)-1,3-oxazol-4-yl)methyl)morpholine.

Materials:

-

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous acetonitrile (MeCN)

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole and anhydrous acetonitrile.

-

To the stirred solution, add potassium carbonate followed by the dropwise addition of morpholine.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: O-Alkylation of a Phenol (e.g., 4-Methoxyphenol)

This protocol outlines the synthesis of 4-((2-(2-chlorophenyl)-1,3-oxazol-4-yl)methoxy)-1-methoxybenzene.

Materials:

-

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole (1.0 eq)

-

4-Methoxyphenol (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous dimethylformamide (DMF)

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 4-methoxyphenol in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath and carefully add sodium hydride portion-wise.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Add a solution of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: S-Alkylation of a Thiol (e.g., Thiophenol)

This protocol details the synthesis of 4-((phenylthio)methyl)-2-(2-chlorophenyl)-1,3-oxazole.

Materials:

-

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole (1.0 eq)

-

Thiophenol (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a solution of thiophenol in anhydrous THF.

-

Add triethylamine to the solution and stir for 15 minutes at room temperature.

-

Add a solution of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data from Analogous Systems

| Nucleophile | Base/Conditions | Solvent | Product | Yield (%) |

| Ethanolamine | Et₃N, Reflux | THF | N-(2-hydroxyethyl)-N-((4,5-diphenyl-1,3-oxazol-2-yl)methyl)amine | 85 |

| Morpholine | Et₃N, Reflux | THF | 4-((4,5-diphenyl-1,3-oxazol-2-yl)methyl)morpholine | 92 |

| Imidazole | NaH, 5°C | DMF | 1-((4,5-diphenyl-1,3-oxazol-2-yl)methyl)-1H-imidazole | 95 |

| Sodium Methoxide | 5°C to rt | MeOH | 2-(methoxymethyl)-4,5-diphenyl-1,3-oxazole | 90 |

| 4-Bromophenol | K₂CO₃, 100°C | DMF | 2-((4-bromophenoxy)methyl)-4,5-diphenyl-1,3-oxazole | 88 |

| Thiophenol | NaH, 5°C to rt | DMF | 2-((phenylthio)methyl)-4,5-diphenyl-1,3-oxazole | 93 |

Safety and Handling

As with all alkylating agents, 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

Hazard Statements (based on analogous compounds):

-

Causes skin irritation.[6]

-

May cause an allergic skin reaction.[6]

-

Causes serious eye irritation.[6]

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation or rash occurs, get medical advice/attention.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole is a highly effective and versatile alkylating agent for the derivatization of a broad spectrum of nucleophiles. Its reactivity, driven by the activated chloromethyl group on the oxazole core, allows for the straightforward synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthetic utility of this valuable building block.

References

- Kopcho, J. J., et al. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters.

-

ResearchGate. A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles | Request PDF. Available from: [Link]

-

Praxair. SAFETY DATA SHEET. Available from: [Link]

-

PubChem. 4-(2-Chlorophenyl)oxazole. Available from: [Link]

-

U-POL. SAFETY DATA SHEET. Available from: [Link]

- Allen, G., et al. 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole as a reactivity probe for the investigation of the thiol proteinases. Biochemical Journal.

- Berliner, M. A., & Belecki, K. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry.

-

Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Available from: [Link]

- ACS Publications. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry.

-

Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

- Singh, R. K., et al. Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface.

-

Organic Syntheses. Ether, chloromethyl methyl. Available from: [Link]

-

Hungarian Journal of Industry and Chemistry. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Available from: [Link]

-

PubChemLite. 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (C11H9Cl2NO). Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

-

YouTube. Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

-

PLOS Biology. Exploiting Thiol Modifications. Available from: [Link]

-

University of Calgary. Reactions of Alcohols. Available from: [Link]

-

International Journal of Modern Pharmaceutical Research. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Available from: [Link]

-

PMC. Reactions of 1,2,4‐Oxadiazole[4,5‐a]piridinium Salts with Alcohols. Available from: [Link]

Sources

- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcps.org [ijcps.org]

- 3. 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole | 678165-08-7 [sigmaaldrich.com]

- 4. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. US2140782A - Alkylation of phenols - Google Patents [patents.google.com]

- 6. Overall Survival with Neoadjuvant Nivolumab plus Chemotherapy in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole from Amides

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole, a key heterocyclic scaffold in medicinal chemistry. The described methodology is based on the robust and well-established reaction of a primary amide with an α-haloketone, offering a direct and efficient route to 2,4-disubstituted oxazoles. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical advice to ensure reproducible and high-yield synthesis. We delve into the causality behind experimental choices, provide troubleshooting guidance, and emphasize critical safety protocols.

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in a wide array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide or ester groups make it a highly valuable building block in drug discovery.[3] Specifically, substituted oxazoles, such as the target compound 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole, serve as versatile intermediates. The reactive chloromethyl group at the 4-position allows for facile post-synthetic modification, enabling the construction of diverse chemical libraries for screening and lead optimization.[4][5]

This guide focuses on a classical and highly effective synthetic strategy: the condensation of an amide with an α-haloketone, often referred to as the Bredereck or Blümlein-Lewy synthesis.[6][7] This method is valued for its operational simplicity and the ready availability of starting materials.

Mechanistic Principles: The Bredereck Oxazole Synthesis

The formation of the oxazole ring from an amide and an α-haloketone is a two-stage process involving nucleophilic substitution followed by cyclodehydration. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Initial N-Alkylation: The reaction commences with the nucleophilic attack of the amide's nitrogen atom on the α-carbon of the α-haloketone (in this case, 1,3-dichloroacetone). This step is an SN2 reaction, forming an N-acylamino ketone intermediate. The oxygen of the amide carbonyl is more nucleophilic, but N-alkylation is the productive pathway leading to the desired product.

-

Enolization: The N-acylamino ketone intermediate exists in equilibrium with its enol tautomer. This tautomerization is often facilitated by acidic or basic conditions.

-

Intramolecular Cyclization (Cyclodehydration): The crucial ring-forming step involves the intramolecular attack of the enol's hydroxyl group onto the amide's carbonyl carbon. This is followed by the elimination of a water molecule to form the aromatic oxazole ring. This cyclodehydration step is typically the rate-limiting step and requires a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄), to drive the reaction to completion.[8][9]

The choice of a dehydrating agent is critical. POCl₃ is particularly effective as it also acts as a chlorinating agent and can facilitate the reaction under relatively moderate conditions.[10]

Experimental Workflow Overview

The overall process involves the reaction of the starting materials, followed by an aqueous workup to quench the reaction and remove inorganic byproducts, and finally, purification of the crude product to yield the desired oxazole.

Caption: Experimental workflow for the synthesis of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole.

Detailed Synthesis Protocol

This protocol outlines the synthesis of the target compound from 2-chlorobenzamide and 1,3-dichloroacetone.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 2-Chlorobenzamide | C₇H₆ClNO | 155.58 | 5.00 g | 32.14 | 1.0 |

| 1,3-Dichloroacetone | C₃H₄Cl₂O | 126.97 | 4.48 g | 35.35 | 1.1 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 14.8 mL | 160.7 | 5.0 |

| Chloroform (anhydrous) | CHCl₃ | 119.38 | 100 mL | - | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | - |

| Saturated NaHCO₃ (aq) | - | - | As needed | - | - |

| Brine | - | - | As needed | - | - |

| Anhydrous MgSO₄ | - | - | As needed | - | - |

| Silica Gel (230-400 mesh) | - | - | As needed | - | - |

| Hexanes/Ethyl Acetate | - | - | As needed | - | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Inert gas (Nitrogen or Argon) line

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen.

-

Charge Reactants: To the flask, add 2-chlorobenzamide (5.00 g, 32.14 mmol) and 1,3-dichloroacetone (4.48 g, 35.35 mmol). Add 100 mL of anhydrous chloroform via the dropping funnel.

-

Initiate Stirring: Begin stirring the mixture to form a suspension.

-

Add Dehydrating Agent: Slowly add phosphorus oxychloride (14.8 mL, 160.7 mmol) to the stirred suspension via the dropping funnel over 15-20 minutes. The addition is exothermic; maintain a steady rate to control the temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 60-65 °C). Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Workup - Quenching: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. Caution: This quenching step is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

-

Workup - Neutralization: Continue stirring until all the ice has melted. Slowly add saturated sodium bicarbonate solution to the mixture until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5).

-

Final Product: Combine the pure fractions and evaporate the solvent to yield 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole as a solid. Determine the yield and characterize the product using NMR, MS, and IR spectroscopy.

Safety and Handling Precautions

-

1,3-Dichloroacetone: Is a potent lachrymator and is toxic. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood. Use dry glassware and an inert atmosphere.

-

Quenching Procedure: The quenching of POCl₃ with ice-water is highly exothermic and releases corrosive HCl gas. Perform this step slowly and cautiously in a fume hood.

-

Solvents: Chloroform and dichloromethane are chlorinated solvents and should be handled with care to avoid inhalation and skin contact.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Incomplete reaction. | Ensure anhydrous conditions. Increase reaction time or temperature slightly. Confirm reagent purity. |

| Hydrolysis of starting material or intermediate. | Ensure all reagents and solvents are dry. The use of POCl₃ helps consume any trace water. | |

| Formation of Dark Tar/Polymer | Reaction conditions are too harsh. | Use a lower reflux temperature or a milder dehydrating agent if the substrate is sensitive. Ensure the quenching step is performed slowly and at low temperature.[11] |

| Multiple Products on TLC | Side reactions are occurring. | Incomplete dehydration can leave the hydroxy-oxazoline intermediate. Ensure sufficient dehydrating agent and reaction time. |

| Impure starting materials. | Purify starting materials before use. | |

| Difficulty in Purification | Product co-elutes with impurities. | Adjust the polarity of the eluent system for column chromatography. Consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). |

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole. By understanding the underlying reaction mechanism and adhering to the procedural and safety guidelines, researchers can successfully prepare this valuable synthetic intermediate for applications in pharmaceutical and materials science research.

References

-

Robinson–Gabriel synthesis - Wikipedia. Wikipedia. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal. [Link]

-

Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. [Link]

-

A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Organic Chemistry Portal. [Link]

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

-

Robinson-Gabriel synthesis of oxazoles. YouTube. [Link]

-

A Silver-Mediated One-Step Synthesis of Oxazoles. Academia.edu. [Link]

-

One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. ResearchGate. [Link]

-

A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. PMC. [Link]

-

Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). ResearchGate. [Link]

-

Fischer oxazole synthesis - Wikipedia. Wikipedia. [Link]

-

Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. ACS Publications. [Link]

-

Oxazole. Unknown Source. [Link]

-

Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. ScienceDirect. [Link]

- 4-Chloro-oxazole derivatives, method for their preparation and their use.

-

4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC. [Link]

-

Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H- 1,3,5-oxadiazin. Sciforum. [Link]

Sources

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Reaction conditions for coupling amines with 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole

Application Note: Optimizing

Executive Summary

This guide details the reaction parameters for coupling amines with 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole (CAS: 678165-08-7).[1] This scaffold is a critical intermediate in the synthesis of GlyT1 inhibitors and other CNS-active agents. The reaction proceeds via a nucleophilic substitution (

Successful coupling requires balancing reactivity to prevent over-alkylation (formation of quaternary ammonium salts or tertiary amines from primary starts) while managing the steric bulk and lipophilicity introduced by the ortho-chlorophenyl substituent at the 2-position.

Chemical Context & Mechanism

Substrate Analysis

-

Electrophile: The methylene chloride at the C4 position is activated by the electron-deficient oxazole ring, making it comparable to a benzyl chloride in reactivity.

-

Sterics: The 2-(2-chlorophenyl) group is twisted out of planarity with the oxazole ring due to steric clash, increasing the molecule's lipophilicity.[1] This necessitates the use of polar aprotic solvents that can solvate both the organic substrate and the inorganic bases often required.[1]

-

Stability: The chloromethyl group is susceptible to hydrolysis in the presence of aqueous bases; therefore, anhydrous conditions are preferred.

Reaction Mechanism ( )

The amine nucleophile attacks the methylene carbon, displacing the chloride ion.

Critical Reaction Parameters

Solvent Selection

Solvent choice dictates the reaction rate and the solubility of the resulting salt byproducts.[1]

| Solvent | Polarity | Rate | Recommendation |

| Acetonitrile (MeCN) | High | Fast | Primary Choice. Good balance of solubility and easy workup (evaporation).[1] |

| DMF / DMAc | Very High | Very Fast | Use for poorly soluble amines or sluggish reactions.[1] Harder to remove. |

| THF | Moderate | Moderate | Use if the amine is liquid and highly soluble.[1] |

| Toluene | Low | Slow | Use only for biphasic conditions or if high-temperature reflux is required.[1] |

Base Selection

The base must neutralize the HCl generated to drive the equilibrium.[1]

-

Inorganic (

, -

Organic (DIPEA, TEA): Preferred for primary amines to maintain a homogeneous phase, though they can sometimes act as nucleophiles themselves (forming quaternary salts) if the electrophile is extremely reactive.[1]

Catalysis (Finkelstein Conditions)

Adding catalytic Sodium Iodide (NaI, 0.1 – 0.5 eq) converts the alkyl chloride to a more reactive alkyl iodide in situ.

Experimental Protocols

Protocol A: Standard Coupling (Secondary Amines)

Best for: Morpholine, Piperazine, Pyrrolidine derivatives.[1]

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

-

Base Addition: Add

(2.0 – 3.0 equiv). -

Nucleophile Addition: Add the secondary amine (1.1 – 1.2 equiv).[1]

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC or LC-MS.[1][2]

-

Workup:

Protocol B: High-Selectivity Coupling (Primary Amines)

Best for: Benzylamine, Methylamine, Ethylamine.[1] Prevents bis-alkylation.

-

Preparation: Dissolve the Primary Amine (2.0 – 3.0 equiv) and DIPEA (1.5 equiv) in THF or DMF .[1]

-

Addition: Dissolve 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole (1.0 equiv) in a minimal amount of solvent. Add this solution dropwise to the amine solution at 0°C or RT over 30 minutes.

-

Note: High concentration of amine relative to chloride minimizes the chance of the product reacting with a second equivalent of chloride.[1]

-

-

Reaction: Stir at RT for 12–16 hours.

-

Workup: Standard aqueous extraction. If DMF was used, wash with 5% LiCl solution to remove the solvent.

Protocol C: Finkelstein-Catalyzed (Unreactive Amines)

Best for: Anilines or bulky amines.[1]

-

Preparation: Dissolve oxazole chloride (1.0 equiv) in Acetone or Butanone (MEK) .

-

Catalyst: Add NaI (0.2 equiv) and stir for 15 mins.

-

Reagents: Add

(2.0 equiv) and the amine (1.2 equiv). -

Reaction: Reflux (approx. 60–80°C) for 12–24 hours.

Visualized Workflow & Logic

Figure 1: Reaction Workflow Diagram

Caption: Decision matrix for selecting the optimal coupling protocol based on amine type and solubility.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Chloride is stable; Nucleophile is weak.[1] | Add NaI (0.5 eq) to generate the iodide in situ.[1] Switch solvent to DMF and increase temp to 80°C. |

| Bis-Alkylation (M + Oxazole + Oxazole) | Primary amine is over-reacting.[1] | Use Protocol B . Increase amine equivalents to 3.0–5.0 eq. Add chloride dropwise.[1] |

| Hydrolysis (M + OH) | Wet solvent or base.[1] | Dry solvents over molecular sieves.[1] Use anhydrous |

| Starting Material Persists | Steric hindrance from 2-(2-chlorophenyl).[1] | The ortho-Cl on the phenyl ring creates bulk.[1] Switch to |

References

-

General Reactivity of 2-(Halomethyl)

-

Specific Scaffold Synthesis & Usage

-

Synthesis of 2-(2-chlorophenyl)-4-oxazolyl]methyl amines.[1] See: WO 2004/014881 .[1] (Patent describing GlyT1 inhibitors utilizing this specific chloromethyl oxazole intermediate).[1]

-

Nucleophilic Substitution Conditions: BenchChem Application Note for 4-(Chloromethyl)pyridines (Analogous chemistry). [1]

-

-

Finkelstein Catalysis in Heterocycles

-

Compound Data

Sources

- 1. 4-(2-Chlorophenyl)oxazole | C9H6ClNO | CID 66786097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1,3-Oxazole synthesis [organic-chemistry.org]

- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole

Welcome to the dedicated technical support guide for the synthesis of 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Overview of Primary Synthetic Strategies

The synthesis of the target oxazole can be approached via several established methods. The two most logical and commonly adapted routes are a modified Hantzsch-type synthesis and the Robinson-Gabriel synthesis. The choice between them often depends on the availability of starting materials and the specific challenges encountered.

-

Route A: Hantzsch-Type Synthesis: This is often the most direct approach for this particular substitution pattern. It involves the condensation of an α-haloketone (1,3-dichloroacetone) with a primary amide (2-chlorobenzamide). This method builds the oxazole ring in a single, convergent step.

-

Route B: Robinson-Gabriel Synthesis: A classic and highly versatile method, this route involves the intramolecular cyclodehydration of a pre-formed 2-acylamino-ketone intermediate.[1][2] While requiring an additional step to prepare the precursor, it offers different points for optimization, particularly in the choice of the cyclodehydrating agent.[3][4]

Caption: Comparison of Hantzsch-type and Robinson-Gabriel synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and actionable solutions.

Question 1: My reaction yield is consistently low (<30%), and I observe significant tar-like or dark polymeric byproducts. What is the likely cause?

Answer: This is a classic sign that the reaction conditions are too harsh for your substrate, a common issue in Robinson-Gabriel syntheses that use strong Brønsted acids.[4]

-

Causality: Strong, traditional cyclodehydrating agents like concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide can cause charring and polymerization, especially at the elevated temperatures required for cyclization.[4] The 2-chlorophenyl group, while electron-withdrawing, does not prevent the molecule from being susceptible to acid-catalyzed degradation.

-